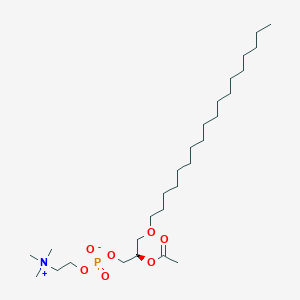

C18-Paf-acether

Vue d'ensemble

Description

Applications De Recherche Scientifique

Platelet-activating factor C-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phospholipids. In biology, it is used to investigate the role of phospholipids in cellular processes such as inflammation and immune response . In medicine, platelet-activating factor C-18 is studied for its potential therapeutic applications in conditions such as necrotizing enterocolitis, inflammation, asthma, and allergy . In industry, it is used in the development of lipid-based drug delivery systems .

Mécanisme D'action

Target of Action

C18-Paf-acether, also known as C18-PAF or Platelet activating factor-acether, is a potent phospholipid activator and mediator of many leukocyte functions . Its primary targets include platelets , endothelial cells , neutrophils , monocytes , and macrophages . These cells are especially involved in host defense .

Mode of Action

This compound interacts with its targets to mediate a variety of biological functions. It plays a crucial role in platelet aggregation and degranulation , inflammation , and anaphylaxis . It is also involved in changes to vascular permeability , the oxidative burst , chemotaxis of leukocytes , as well as augmentation of arachidonic acid metabolism in phagocytes .

Biochemical Pathways

This compound is synthesized in a two-step process :

- The intervention of a phospholipase A2 on membrane etherphospholipids results in the formation of the non-acetylated compound, 2-lyso Paf-Ether .

- Activation of a short-chain fatty-acid specific acyl transferase .

Pharmacokinetics

It is known that the compound is synthesized by various cells, especially those involved in host defense . It is continuously produced by these cells but in low quantities, and production is controlled by the activity of PAF acetylhydrolases . It is produced in larger quantities by inflammatory cells in response to specific stimuli .

Result of Action

This compound has a wide range of effects at the molecular and cellular levels. It is a potent neutrophil activator , inducer of vascular permeability in various organs, and constrictor of the coronary bed . It is capable of inducing major pathological changes in lung and heart functions, and of increasing skin vascular permeability .

Action Environment

The action of this compound can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of specific stimuli in the environment .

Analyse Biochimique

Biochemical Properties

C18-Paf-acether interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . It is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by transmitting information between endothelial cells, leukocytes, and other cell types in both physiological and pathological conditions . It also increases renal blood flow and causes dose-dependent systemic hypotension .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It acts as the ligand of platelet-activating factor and PAF G protein-coupled receptor (PAFR), leading to a complex intracellular signaling . It also has renovasodilator properties and antihypertensive lipid properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Excess accumulation of this compound in CNS diseases exacerbates the inflammatory response and pathological consequences, while application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to cause dose-dependent systemic hypotension

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in a two-step process involving the activity of phospholipase A2 and an acetyltransferase . It is also involved in the augmentation of arachidonic acid metabolism in phagocytes .

Subcellular Localization

It has been found that the nuclear localization of PAF receptor controls retinal neovascularization , suggesting that this compound may also have specific subcellular localizations that influence its activity.

Méthodes De Préparation

Le facteur d'activation plaquettaire C-18 peut être synthétisé par plusieurs voies. Une méthode courante utilise le 2-propanol, 1-(octadecyloxy)-3-(triphénylméthoxy)-, (2S)- comme matière première . La synthèse implique plusieurs étapes, notamment des réactions avec la pyridine, le chloroforme, l'acide chlorhydrique, le dioxane et le tétrahydrofurane dans diverses conditions . Les méthodes de production industrielle impliquent généralement les voies de « remodelage » et « de novo », qui sont des processus naturels qui se produisent lors de la stimulation .

Analyse Des Réactions Chimiques

Le facteur d'activation plaquettaire C-18 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent la pyridine, le chloroforme, l'acide chlorhydrique et le tétrahydrofurane . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réaction avec la pyridine et le chloroforme à température ambiante donne un produit avec une pureté de 99 % .

Applications de la recherche scientifique

Le facteur d'activation plaquettaire C-18 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des phospholipides. En biologie, il est utilisé pour étudier le rôle des phospholipides dans les processus cellulaires tels que l'inflammation et la réponse immunitaire . En médecine, le facteur d'activation plaquettaire C-18 est étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'entérocolite nécrosante, l'inflammation, l'asthme et les allergies . Dans l'industrie, il est utilisé dans le développement de systèmes d'administration de médicaments à base de lipides .

Mécanisme d'action

Le mécanisme d'action du facteur d'activation plaquettaire C-18 implique son interaction avec des récepteurs spécifiques à la surface cellulaire. Le composé se lie au récepteur du facteur d'activation plaquettaire, qui est un récepteur couplé aux protéines G . Cette liaison active les voies de signalisation intracellulaires, conduisant à diverses réponses cellulaires telles que la libération de médiateurs inflammatoires et l'activation des cellules immunitaires . Les voies de remodelage et de novo sont impliquées dans la synthèse et la régulation du facteur d'activation plaquettaire C-18 .

Comparaison Avec Des Composés Similaires

Le facteur d'activation plaquettaire C-18 est similaire à d'autres facteurs d'activation plaquettaire tels que le facteur d'activation plaquettaire C-16 et le Lyso-PAF C-18. Le facteur d'activation plaquettaire C-16 est plus puissant pour induire l'agrégation plaquettaire mais moins efficace pour activer les macrophages que le facteur d'activation plaquettaire C-18 . Le Lyso-PAF C-18 est un intermédiaire dans la synthèse du facteur d'activation plaquettaire C-18 et a des activités biologiques similaires . La caractéristique unique du facteur d'activation plaquettaire C-18 est son équilibre entre la puissance et l'activation de différents types de cellules, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)